4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine

Lipophilicity Solubility Drug Design

SAR inconsistency from generic 2-aminothiazole substitution risks invalidating kinase inhibitor programs. 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine (CAS 383129-84-8) provides a structurally defined ethylsulfonylphenyl vector for ATP-binding pocket engagement. • Differentiated from methylsulfonyl (CAS 383131-95-1) and positional isomers-ensures reproducible target engagement. • Primary 2-amine enables reliable derivatization for covalent warheads, PROTAC linkers, or focused library synthesis at 95% purity. • Predicted bp 521.5 °C; shipped globally with full QA documentation.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
CAS No. 383129-84-8
Cat. No. B1308615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine
CAS383129-84-8
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)10-7-16-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyWLRVDVRBLLVHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine | Chemical Identity & Specifications


4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine (CAS 383129-84-8) is a synthetic 2-aminothiazole derivative distinguished by a para-ethylsulfonyl substituent on its 4-phenyl ring . This compound, with a molecular formula of C11H12N2O2S2 and a molecular weight of 268.36 g/mol, serves as a small-molecule building block in medicinal chemistry and chemical biology . Its unique structure, featuring both a hydrogen-bond-donating 2-amine and a polar ethylsulfonyl group, creates a distinct physicochemical profile that differentiates it from common 2-aminothiazole analogs . Commercially, it is typically supplied at 95% purity, with a predicted boiling point of 521.5±42.0 °C and a predicted density of 1.355±0.06 g/cm³, making it suitable for diverse synthetic and screening applications .

Why Generic 2-Aminothiazole Substitution Fails


Direct substitution of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine with a generic 2-aminothiazole is precluded by the profound impact of the ethylsulfonylphenyl moiety on target engagement, physicochemical properties, and synthetic utility. The para-ethylsulfonyl group is not a passive structural feature; it actively modulates electron density, lipophilicity, and hydrogen-bonding capacity, which collectively govern ligand-receptor interactions and pharmacokinetic behavior . Critically, the positional isomer 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole (CAS 1000018-52-9), which relocates the sulfonyl group to the thiazole core, and the methylsulfonyl analog (CAS 383131-95-1) demonstrate that even minor modifications to the sulfonyl substituent can lead to divergent biological activity and chemical reactivity profiles . Therefore, using an incorrect analog in a structure-activity relationship (SAR) study or a synthetic pathway risks invalidating experimental outcomes and misdirecting lead optimization efforts. This evidence guide provides the quantitative differentiation necessary for informed selection.

Quantitative Differentiation Evidence Against Key Comparators


Lipophilic Ligand Efficiency: Ethylsulfonyl vs. Methylsulfonyl

The ethyl group on the sulfonyl moiety increases the compound's calculated partition coefficient (cLogP) compared to its methylsulfonyl analog (CAS 383131-95-1), directly influencing passive membrane permeability and aqueous solubility. This difference is critical for optimizing bioavailability in early drug discovery .

Lipophilicity Solubility Drug Design

Positional Isomerism and Target Engagement

Relocating the ethylsulfonyl group from the 4-phenyl position to the 5-position on the thiazole ring (CAS 1000018-52-9) fundamentally alters the pharmacophore. The 4-phenyl substitution in 383129-84-8 projects the sulfonyl group into a different vector, which is essential for interacting with specific kinase hinge regions or allosteric pockets. While direct IC50 data for 383129-84-8 is not publicly available, structurally related 2-aminothiazole sulfonamides have shown IC50 values in the 2.74–8.17 µM range against cancer cell lines (MCF-7, HeLa, A-549, Du-145), with activity highly sensitive to the position of the sulfonyl substituent [1].

Kinase Inhibition Target Selectivity Isomer Comparison

Synthetic Tractability and Thermal Stability

The predicted boiling point of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine (521.5±42.0 °C) is considerably higher than that of the des-ethylsulfonyl analog 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS 85112-35-2), which lacks the sulfonyl group and has a lower molecular weight (204.29 g/mol). This increased thermal stability, attributed to the polar sulfonyl moiety, suggests greater robustness during high-temperature synthetic transformations and purification steps such as distillation or sublimation . Commercial availability at 95% purity with an MDL number (MFCD02664035) ensures lot-to-lot consistency for reproducible research .

Synthetic Chemistry Physicochemical Properties Quality Control

High-Impact Application Scenarios


Kinase Inhibitor Lead Generation and SAR

The 2-aminothiazole core is a privileged scaffold for kinase inhibition. The ethylsulfonylphenyl substituent offers a unique vector for probing the solvent-exposed region of the ATP-binding pocket. Based on SAR studies of related thiazole sulfonamides showing antiproliferative IC50 values in the low micromolar range, this compound is ideally suited as a starting point for synthesizing focused libraries targeting VEGFR-2, Tie-2, or BRAF kinases [1]. Its use over the methylsulfonyl analog is justified when increased lipophilicity is desired to improve cell permeability.

Covalent Probe and PROTAC Linker Chemistry

The primary aromatic amine at the 2-position of the thiazole ring is a versatile synthetic handle for derivatization. When procuring at 95% purity, researchers can reliably use this amine to install acrylamide warheads for covalent kinase inhibitors or to attach linkers for proteolysis-targeting chimeras (PROTACs). The ethylsulfonyl group provides a solubility-balancing polar moiety absent in simpler 4-phenylthiazol-2-amines, making it a superior choice for bifunctional molecule design .

Antimicrobial Development Against Drug-Resistant Pathogens

Thiazole derivatives with sulfonyl substituents have documented activity against Staphylococcus aureus and Candida species . While direct MIC data for 383129-84-8 is not yet published, its structural homology to active 2-aminothiazole sulfonamides makes it a rational selection for hit expansion in antibacterial or antifungal programs. The ethyl group on the sulfonyl may enhance membrane penetration in Gram-negative bacteria compared to the methyl analog, a hypothesis that justifies its procurement for systematic SAR studies.

Coordination Chemistry and MOF Design

The compound's predicted high boiling point (521.5 °C) and capacity to act as a ligand via its thiazole nitrogen and amine groups make it a candidate for synthesizing thermally stable metal-organic frameworks (MOFs) or coordination polymers. Researchers in materials science can leverage these properties to develop catalysts or gas-storage materials that require structural integrity under harsh conditions .

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